molecular formula C12H11NO3S B1599142 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 472805-74-6

2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Cat. No.: B1599142
CAS No.: 472805-74-6
M. Wt: 249.29 g/mol
InChI Key: INVCLUFEKIDXBW-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical compound with a complex structure that includes a thiazole ring, a methoxyphenyl group, and a carboxylic acid group

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole compounds are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo various chemical reactions, including donor–acceptor and nucleophilic reactions . The specific interactions of this compound with its targets would depend on these chemical properties and the nature of the targets themselves.

Biochemical Pathways

Thiazole compounds are known to influence various biochemical pathways depending on their specific biological activity . For example, thiazole compounds can activate or inhibit enzymes, stimulate or block receptors, and affect various other biochemical processes .

Pharmacokinetics

The pharmacokinetic properties of thiazole compounds can be influenced by various factors, including their chemical structure and the presence of functional groups . For example, the methoxyphenyl group in this compound could potentially influence its lipophilicity, which could in turn affect its absorption and distribution .

Result of Action

Based on the diverse biological activities of thiazole compounds, it can be speculated that this compound could potentially exhibit a range of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other molecules could affect the compound’s chemical stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often used to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide (CO₂) and water (H₂O).

  • Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.

  • Substitution: Substitution at the methoxyphenyl group can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid can be used as a probe to study enzyme activity and protein interactions. Its fluorescence properties make it suitable for imaging and tracking biological processes.

Medicine: This compound has potential medicinal applications, including the development of new drugs for treating various diseases. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it an important intermediate in organic synthesis.

Comparison with Similar Compounds

  • 2-Methoxyphenyl isocyanate: Used in organic synthesis and pharmaceuticals.

  • 2-Methoxyphenol: A phenol derivative with applications in organic synthesis.

  • 2-(2-Methoxyphenyl)ethylamine: An amine derivative used in various chemical reactions.

Uniqueness: 2-(2-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its thiazole ring and carboxylic acid group provide distinct reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-7-10(12(14)15)17-11(13-7)8-5-3-4-6-9(8)16-2/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVCLUFEKIDXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407213
Record name 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472805-74-6
Record name 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 472805-74-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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